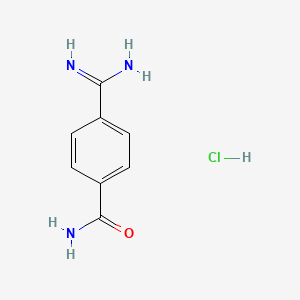

4-carbamimidoylbenzamide Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-carbamimidoylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O.ClH/c9-7(10)5-1-3-6(4-2-5)8(11)12;/h1-4H,(H3,9,10)(H2,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYIAWOSYBLPUNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59855-11-7 | |

| Record name | 4-Amidinobenzamide Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 4-Carbamimidoylbenzamide Hydrochloride (Benzamidine Hydrochloride)

This technical guide provides a comprehensive overview of the molecular mechanism of action of 4-carbamimidoylbenzamide hydrochloride, a compound more commonly known in the scientific community as benzamidine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of its inhibitory activity, its primary molecular targets, and the downstream physiological consequences of its action. Furthermore, it offers practical insights into the experimental validation of its effects.

Introduction: Unveiling a Potent Serine Protease Inhibitor

This compound, or benzamidine hydrochloride, is a synthetic small molecule that has long been a staple in biochemistry and cell biology laboratories.[1] Its utility stems from its function as a potent, reversible, and competitive inhibitor of a class of enzymes known as serine proteases.[2][3] These enzymes play critical roles in a vast array of physiological and pathological processes, including digestion, blood coagulation, fibrinolysis, and inflammation.[1] The ability of benzamidine to specifically target and modulate the activity of these proteases makes it an invaluable tool for both basic research and as a lead compound in drug discovery.

This guide will elucidate the precise mechanism by which benzamidine exerts its inhibitory effects, explore its interactions with key biological targets, and detail the downstream signaling cascades that are consequently modulated.

The Core Mechanism: Competitive Inhibition of Serine Proteases

The inhibitory action of benzamidine hydrochloride is rooted in its structural similarity to the natural substrates of many serine proteases, particularly those that recognize and cleave peptide bonds following positively charged amino acid residues like arginine and lysine.[2] The defining feature of benzamidine is its positively charged amidinium group, which mimics the side chains of these amino acids.

This structural mimicry allows benzamidine to bind to the active site of serine proteases, specifically within the S1 specificity pocket, which is responsible for substrate recognition.[2] By occupying this critical site, benzamidine physically obstructs the binding of the natural substrate, thereby preventing the enzyme from carrying out its catalytic function. This mode of action is classified as competitive inhibition , as benzamidine and the substrate directly compete for the same binding site on the enzyme.[2][3]

The interaction between benzamidine and the active site is primarily governed by electrostatic and hydrophobic interactions. The positively charged amidinium group forms a salt bridge with a conserved aspartate residue (Asp189 in trypsin) at the bottom of the S1 pocket, a key interaction for substrate recognition in trypsin-like serine proteases.

Figure 1: Competitive inhibition of a serine protease by benzamidine.

Key Molecular Targets and Their Physiological Relevance

Benzamidine exhibits inhibitory activity against a range of serine proteases. The affinity of this interaction, often quantified by the inhibition constant (Ki), varies depending on the specific enzyme. Lower Ki values indicate a stronger binding affinity.

| Enzyme | Physiological Role | Inhibition Constant (Ki) |

| Trypsin | Digestion, activation of other zymogens | 19 µM[4], 21 µM, 35 µM[5][6] |

| Thrombin | Blood coagulation (converts fibrinogen to fibrin) | 220 µM[5], 320 µM[6] |

| Plasmin | Fibrinolysis (degrades fibrin clots) | 350 µM[5] |

| Tryptase | Mast cell mediator in allergic and inflammatory responses | 20 µM[6] |

| Factor Xa | Blood coagulation (activates prothrombin to thrombin) | 110 µM[6] |

| urokinase Plasminogen Activator (uPA) | Fibrinolysis, cell migration, and tissue remodeling | 97 µM[6] |

| tissue Plasminogen Activator (tPA) | Fibrinolysis | 750 µM[6] |

Table 1: Key serine protease targets of benzamidine hydrochloride and their respective inhibition constants (Ki).

Impact on the Coagulation Cascade: Inhibition of Thrombin and Factor Xa

The blood coagulation cascade is a tightly regulated process involving a series of serine protease activations, culminating in the formation of a fibrin clot. Benzamidine's inhibition of key players in this cascade, such as thrombin and Factor Xa, has significant anticoagulant effects.[7]

Thrombin is the final effector protease in the coagulation cascade, responsible for cleaving fibrinogen to form fibrin monomers, which then polymerize to form a stable clot.[8] Thrombin also activates platelets and other coagulation factors, amplifying the clotting response. By inhibiting thrombin, benzamidine directly blocks fibrin formation and reduces platelet activation.[9]

Factor Xa is a critical component of the prothrombinase complex, which converts prothrombin to thrombin. Inhibition of Factor Xa by benzamidine curtails the amplification of the coagulation cascade, leading to a reduction in thrombin generation.

The downstream signaling of thrombin is primarily mediated through Protease-Activated Receptors (PARs), particularly PAR-1 and PAR-4 on platelets.[10] Thrombin cleavage of the N-terminal domain of these receptors exposes a tethered ligand that initiates intracellular signaling through G-proteins (Gq, G12/13), leading to platelet activation and aggregation.[6] Benzamidine's inhibition of thrombin prevents this receptor activation.

Figure 3: Inhibition of the fibrinolytic pathway by benzamidine.

Experimental Protocols for Characterizing Inhibitory Activity

The inhibitory potency of benzamidine and its derivatives against serine proteases is typically determined using enzyme kinetic assays. A common and straightforward method is the spectrophotometric trypsin inhibition assay.

Principle of the Trypsin Inhibition Assay

This assay measures the rate of a colorimetric reaction catalyzed by trypsin in the presence and absence of an inhibitor. A synthetic substrate, such as Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) or N-Benzoyl-L-Arginine Ethyl Ester (BAEE), is used. [11]Trypsin cleaves this substrate, releasing a chromogenic product (p-nitroaniline for L-BAPNA) that can be quantified by measuring the absorbance at a specific wavelength (e.g., 410 nm for p-nitroaniline). The rate of the reaction is proportional to the enzyme's activity. In the presence of a competitive inhibitor like benzamidine, the reaction rate will decrease.

Step-by-Step Methodology for Trypsin Inhibition Assay

-

Reagent Preparation:

-

Trypsin Stock Solution: Prepare a stock solution of bovine trypsin in a suitable buffer (e.g., 1 mM HCl to maintain stability).

-

Substrate Stock Solution: Dissolve the chromogenic substrate (e.g., L-BAPNA) in a solvent like DMSO.

-

Assay Buffer: Prepare a buffer at the optimal pH for trypsin activity (e.g., Tris-HCl, pH 8.2, containing CaCl2 to enhance trypsin stability).

-

Inhibitor Stock Solution: Prepare a stock solution of benzamidine hydrochloride in the assay buffer.

-

-

Assay Procedure:

-

Set up a series of reactions in a 96-well plate or cuvettes.

-

Control (No Inhibitor): Add assay buffer, trypsin solution, and substrate solution.

-

Test (With Inhibitor): Add assay buffer, a specific concentration of benzamidine solution, trypsin solution, and substrate solution.

-

Blank: Add assay buffer and substrate solution (no enzyme) to correct for any non-enzymatic substrate hydrolysis.

-

Incubate the reactions at a constant temperature (e.g., 37°C).

-

Monitor the change in absorbance over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance per minute) for each reaction.

-

Determine the percentage of inhibition for each concentration of benzamidine.

-

Plot the reaction velocity against the substrate concentration in the presence and absence of the inhibitor (Michaelis-Menten plot) or in a linearized form (e.g., Lineweaver-Burk plot) to determine the mode of inhibition and calculate the Ki value.

-

Figure 4: General workflow for a trypsin inhibition assay.

Conclusion and Future Perspectives

This compound (benzamidine hydrochloride) is a well-characterized competitive inhibitor of serine proteases. Its mechanism of action, centered on the mimicry of natural substrates, allows it to effectively block the active sites of key enzymes involved in crucial physiological processes. This inhibitory activity has established benzamidine as an indispensable tool in research for preventing proteolysis and for studying the function of specific serine proteases.

The insights gained from studying benzamidine and its derivatives continue to inform the development of more potent and selective protease inhibitors for therapeutic applications in areas such as thrombosis, inflammation, and cancer. Future research may focus on designing benzamidine-based compounds with improved pharmacokinetic properties and enhanced selectivity for specific serine protease targets to minimize off-target effects.

References

-

ResearchGate. Diversity of thrombin signaling and physiological effects in vascular cells. [Link]

-

PubMed. Thrombin signalling and protease-activated receptors. [Link]

-

ASH Publications. Thrombin Induces Specific Signaling Pathways Distinct From Simultaneous Stimulation With PAR1 and PAR4 Agonist Peptides In Human Platelets | Blood. [Link]

-

Reactome. Thrombin signalling through proteinase activated receptors (PARs). [Link]

-

PubMed. Inhibition of serine proteinases by benzamidine derivatives. [Link]

-

American Physiological Society Journal. Plasminogen activator receptor assemblies in cell signaling, innate immunity, and inflammation. [Link]

-

Oncohema Key. Plasminogen Activation and Regulation of Fibrinolysis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Benzamidine Hydrochloride Hydrate in Enzyme Inhibition Studies. [Link]

-

Madame Curie Bioscience Database. The Plasminogen Activation System in Cell Invasion. [Link]

-

Creative Diagnostics. Plasminogen Activator Inhibitor-1 Signaling Pathway. [Link]

-

Wikipedia. Plasmin. [Link]

-

SciELO. Inhibition kinetics of digestive proteases for Anticarsia gemmatalis. [Link]

-

PubMed. Inhibition of four human serine proteases by substituted benzamidines. [Link]

-

PubMed. Influence of benzamidine derivatives on thrombin-induced platelet reactions. [Link]

-

PubMed. Degradation of a benzamidine-type synthetic inhibitor of coagulation enzymes in plasma of various species. [Link]

-

PubMed. Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. [Link]

-

Protocols.io. Enzymatic Assay of Trypsin Inhibition. [Link]

-

ResearchGate. List of Calculated Dissociation Constants (K D ) for Five Benzamidine... [Link]

-

PubMed. Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Reactome | Thrombin signalling through proteinase activated receptors (PARs) [reactome.org]

- 7. Degradation of a benzamidine-type synthetic inhibitor of coagulation enzymes in plasma of various species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Influence of benzamidine derivatives on thrombin-induced platelet reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. protocols.io [protocols.io]

An In-depth Technical Guide to 4-Carbamimidoylbenzamide Hydrochloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Carbamimidoylbenzamide hydrochloride, also known as 4-amidinobenzamide hydrochloride, is a small molecule of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a benzamide core substituted with a highly basic amidine group, makes it a valuable scaffold for the design of enzyme inhibitors and other therapeutic agents. This guide provides a comprehensive overview of its chemical and physical properties, a detailed methodology for its synthesis and characterization, and insights into its current and potential applications.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. The presence of the hydrochloride salt enhances its stability and solubility in aqueous media, a crucial factor for its handling and use in biological assays.

Structure and Nomenclature

-

Systematic Name: this compound

-

Common Name: 4-Amidinobenzamide hydrochloride

-

CAS Number: 54050-86-1

-

Molecular Formula: C₈H₁₀ClN₃O

-

Molecular Weight: 199.64 g/mol

-

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Data

| Property | Value | Source |

| Melting Point | 302-303 °C | [1][2] |

| Boiling Point | 350.3 ± 44.0 °C (Predicted) | [1][2] |

| Density | 1.35 ± 0.1 g/cm³ (Predicted) | [1][2] |

| Aqueous Solubility | 20 mg/mL | [1][2] |

| pKa | ~11.5 (Predicted for the amidinium ion) | Inferred from benzamidine pKa[3] |

Synthesis and Characterization

The synthesis of this compound is most effectively achieved through the Pinner reaction, a classic method for converting nitriles into imidates, which are then readily converted to amidines. The starting material for this synthesis is 4-cyanobenzamide.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Pinner Reaction

Materials:

-

4-Cyanobenzamide

-

Anhydrous Ethanol

-

Hydrogen Chloride (gas)

-

Anhydrous Diethyl Ether

-

Ammonia (saturated solution in ethanol)

Step 1: Formation of the Pinner Salt (Ethyl 4-carbamimidoylbenzoate hydrochloride)

-

Suspend 4-cyanobenzamide (1.0 eq) in anhydrous ethanol in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.

-

Cool the suspension to 0 °C in an ice bath.

-

Bubble dry hydrogen chloride gas through the stirred suspension. The reaction is exothermic, so maintain the temperature below 10 °C.

-

Continue the addition of HCl gas until the starting material has completely dissolved and the solution is saturated.

-

Seal the flask and stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the Pinner salt.

-

Collect the white crystalline solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

Step 2: Ammonolysis to this compound

-

Dissolve the dried Pinner salt from Step 1 in a minimal amount of cold, saturated ethanolic ammonia.

-

Stir the solution at room temperature for 2-4 hours. The progress of the ammonolysis can be monitored by the disappearance of the imidate intermediate using TLC.

-

Concentrate the reaction mixture under reduced pressure to induce precipitation of the product.

-

Collect the solid product by filtration, wash with a small amount of cold ethanol and then with diethyl ether.

-

Dry the final product, this compound, under vacuum.

Characterization

The structure and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods and physical property measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, as well as broad signals for the -NH₂ protons of the amide and amidine groups. The aromatic protons should appear as two doublets in the region of δ 7.5-8.5 ppm. The exact chemical shifts of the NH protons can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum provides valuable information about the carbon framework. A representative ¹³C NMR spectrum for p-amidinobenzamide, monohydrochloride shows distinct peaks for the aromatic carbons and the carbonyl and amidine carbons.[4]

Infrared (IR) Spectroscopy:

The IR spectrum should display characteristic absorption bands for the functional groups present in the molecule:

-

N-H stretching (amide and amidine): Broad bands in the region of 3100-3400 cm⁻¹

-

C=O stretching (amide): A strong absorption band around 1650-1680 cm⁻¹

-

C=N stretching (amidine): A band in the region of 1630-1660 cm⁻¹

-

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode should show a prominent peak corresponding to the molecular ion [M+H]⁺ of the free base (C₈H₉N₃O), with an expected m/z of approximately 164.08.

Applications in Research and Drug Development

The primary utility of this compound and its derivatives lies in their ability to act as inhibitors of serine proteases.[4][5][6]

Serine Protease Inhibition

Serine proteases are a large family of enzymes that play crucial roles in various physiological processes, including blood coagulation, digestion, and inflammation. Dysregulation of serine protease activity is implicated in numerous diseases, making them attractive targets for therapeutic intervention.

The positively charged amidine group of this compound can mimic the side chain of arginine, a common substrate for many serine proteases. This allows the molecule to bind to the active site of these enzymes, acting as a competitive inhibitor.[6]

Caption: Mechanism of serine protease inhibition by this compound.

Drug Discovery Scaffold

The benzamide scaffold is a common feature in many approved drugs. The presence of both an amide and an amidine group in this compound provides two key points for chemical modification, allowing for the generation of libraries of derivatives with improved potency, selectivity, and pharmacokinetic properties. These derivatives are being explored for the treatment of a range of conditions, including:

-

Thrombosis: By inhibiting coagulation factors like thrombin and Factor Xa.[7][8]

-

Inflammation: By targeting proteases involved in inflammatory cascades.

-

Cancer: By inhibiting proteases that play a role in tumor growth and metastasis.

-

Infectious Diseases: As potential antimicrobial and antiviral agents.[9][10]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information.[11][12] Based on data for similar compounds, it may cause skin and eye irritation.[11][12] Good laboratory practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are essential.

Conclusion

This compound is a versatile and valuable building block in the field of medicinal chemistry. Its straightforward synthesis, coupled with the biological activity of its core structure, makes it an attractive starting point for the development of novel therapeutics, particularly serine protease inhibitors. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize this important compound in their scientific endeavors.

References

- Carl ROTH. Safety Data Sheet: 4-Aminobenzamidine dihydrochloride.

- Carl ROTH. Safety Data Sheet: 4-Aminobenzamidine dihydrochloride.

- Astech Ireland. Safety Data Sheet: 4-Aminobenzamidine dihydrochloride.

- NINGBO INNO PHARMCHEM CO.,LTD. Understanding 4-Aminobenzamide: Properties and Industrial Uses.

- Benchchem. An In-depth Technical Guide to Benzamidine Derivatives: Discovery, Synthesis, and Biological Activity.

- Santa Cruz Biotechnology. 4-Aminobenzamide.

- Apollo Scientific. 4-Aminobenzamidine dihydrochloride.

- Nallan Chakravarthula, T., Zeng, Z., & Alves, N. J. (2022). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem, 17(21), e202200364.

- Wikipedia. Benzamidine.

- Fuloria, S., Fuloria, N. K., Ravichandran, M., & Lalitha, P. (2022).

- ResearchGate. Scheme for synthesis of novel benzamidine analogues.

- PubChem. Benzamidine.

- MedchemExpress.com. Benzamidine hydrochloride | Serine Proteases Inhibitor.

- Selleck Chemicals. Benzamidine HCl Serine/threonin kinase inhibitor.

- Probes & Drugs. BENZAMIDINE (PD051080, PXXJHWLDUBFPOL-UHFFFAOYSA-N).

- GoldBio.

- ChemicalBook. 4-AMIDINOBENZAMIDE HYDROCHLORIDE | 54050-86-1.

- Human Metabolome Database. Showing metabocard for 4-Aminobenzamidine (HMDB0246353).

- Chemical Science (RSC Publishing). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths.

- ChemWhat. 4-AMIDINOBENZAMIDE HYDROCHLORIDE CAS#: 54050-86-1.

- PubChem. N-(4-Aminophenyl)-4-chlorobenzamide.

Sources

- 1. 4-AMIDINOBENZAMIDE HYDROCHLORIDE | 54050-86-1 [amp.chemicalbook.com]

- 2. chemwhat.com [chemwhat.com]

- 3. Benzamidine | C7H8N2 | CID 2332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzamidine - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. carlroth.com:443 [carlroth.com:443]

An In-Depth Technical Guide to 4-Carbamimidoylbenzamide Hydrochloride: A Serine Protease Inhibitor for Research and Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-carbamimidoylbenzamide hydrochloride, commonly known as benzamidine hydrochloride, a reversible competitive inhibitor of serine proteases. Tailored for researchers, scientists, and drug development professionals, this document delves into the inhibitor's mechanism of action, offers detailed protocols for its experimental application, and explores its utility as a foundational scaffold in medicinal chemistry. By integrating established scientific principles with practical, field-proven insights, this guide aims to be an essential resource for the effective use and strategic application of this pivotal research tool.

Introduction: The Ubiquitous Role of Serine Proteases and the Need for Their Inhibition

Serine proteases constitute a major class of proteolytic enzymes, characterized by a highly conserved catalytic triad featuring a critical serine residue in their active site. These enzymes are integral to a vast array of physiological processes, including digestion, blood coagulation, fibrinolysis, and immune responses. However, their dysregulation is implicated in numerous pathological conditions, such as inflammatory diseases, cancer, and cardiovascular disorders[1]. Consequently, the study and modulation of serine protease activity are of paramount importance in both fundamental biological research and therapeutic development.

Protease inhibitors are indispensable tools for preventing unwanted proteolysis during protein isolation and purification. This compound, a synthetic small molecule, has long been a staple in biochemistry and molecular biology laboratories for this purpose. Its ability to reversibly bind to and inhibit trypsin-like serine proteases with high affinity makes it a valuable component of protease inhibitor cocktails[2][3]. A concentration of approximately 1 mM is generally used for broad protease inhibition[2][3].

Beyond its utility as a laboratory reagent, the benzamidine scaffold has emerged as a "privileged structure" in medicinal chemistry. Its inherent ability to bind to the S1 pocket of trypsin-like serine proteases provides a robust starting point for the design and synthesis of more potent and selective inhibitors targeting specific enzymes in disease-related pathways[4][5].

Physicochemical Properties and Handling

This compound is a white to off-white crystalline powder. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₉ClN₂ | [6] |

| Molecular Weight | 156.61 g/mol | [6] |

| Melting Point | 86-88 °C (lit.) | [3] |

| Solubility | Soluble in water (50 mg/mL), ethanol, DMSO (25 mg/mL), and DMF (25 mg/mL). | [2][3][6] |

| Storage Temperature | 2-8°C | [3][7] |

Stability and Solution Preparation:

Benzamidine hydrochloride is sensitive to oxidation, and its solutions are not stable over long periods[2][3][7]. It is strongly recommended to prepare aqueous solutions fresh daily using degassed water[2][3]. For longer-term storage, aliquots can be frozen under an inert gas, though comprehensive stability data for frozen solutions is limited[2][3]. Aqueous solutions should not be stored for more than one day[6].

Mechanism of Action: A Competitive Inhibitor Mimicking the Natural Substrate

This compound functions as a reversible, competitive inhibitor of serine proteases, particularly those with a preference for cleaving peptide bonds after basic amino acid residues like arginine and lysine. Its inhibitory mechanism is rooted in its structural mimicry of these natural substrates.

The positively charged amidinium group of benzamidine is the key to its inhibitory activity. This group forms strong ionic and hydrogen bonding interactions with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of trypsin-like serine proteases. This interaction anchors the inhibitor within the active site, physically blocking the entry and proper orientation of the natural substrate. The binding is reversible, meaning the inhibitor can associate and dissociate from the enzyme's active site.

DOT script for Mechanism of Action Diagram

Figure 1: Competitive inhibition of a serine protease by this compound.

The inhibitory potency of benzamidine varies for different serine proteases, as reflected by their inhibition constants (Ki).

| Serine Protease | Ki (µM) | Reference |

| Tryptase | 20 | [8] |

| Trypsin | 21 | [8] |

| uPA (Urokinase-type Plasminogen Activator) | 97 | [8] |

| Factor Xa | 110 | [8] |

| Thrombin | 320 | [8] |

| tPA (Tissue Plasminogen Activator) | 750 | [8] |

| Plasmin | 350 | [9] |

Experimental Protocols: Characterizing Inhibitory Activity

A crucial aspect of working with any enzyme inhibitor is the accurate determination of its inhibitory potency, typically expressed as the inhibition constant (Ki). The following protocol outlines a standard procedure for determining the Ki of this compound against trypsin using a chromogenic substrate.

Materials

-

Trypsin from bovine pancreas

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

-

This compound

-

Tris-HCl buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Step-by-Step Protocol for Ki Determination

This protocol is adapted from established methods for assaying trypsin inhibition[10][11].

-

Preparation of Reagents:

-

Trypsin Stock Solution: Prepare a stock solution of trypsin in 1 mM HCl. The final concentration in the assay should be chosen to give a linear rate of substrate hydrolysis over 10-15 minutes[12].

-

L-BAPNA Stock Solution: Dissolve L-BAPNA in DMSO to a concentration of 60 mM. Store at -20°C, protected from light[10].

-

Inhibitor Stock Solution: Prepare a stock solution of this compound in the assay buffer.

-

Working Substrate Solutions: Prepare a series of dilutions of the L-BAPNA stock solution in the assay buffer to achieve a range of final concentrations in the assay (e.g., 0.5x, 1x, 2x, 5x, and 10x the Km of trypsin for L-BAPNA).

-

Working Inhibitor Solutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to triplicate wells for each inhibitor and substrate concentration:

-

Assay Buffer

-

Working Inhibitor Solution (or buffer for uninhibited controls)

-

Trypsin solution

-

-

Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction and Data Acquisition:

-

Initiate the reaction by adding the Working Substrate Solution to each well.

-

Immediately place the microplate in the reader and begin monitoring the increase in absorbance at 405 nm over time. The release of p-nitroaniline from L-BAPNA results in a yellow color.

-

Record the absorbance at regular intervals (e.g., every 30 seconds) for a period sufficient to establish the initial linear rate of the reaction.

-

-

Data Analysis:

-

For each inhibitor and substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

-

Construct a Dixon plot by plotting the reciprocal of the initial velocity (1/V₀) against the inhibitor concentration ([I]) for each substrate concentration[13].

-

For a competitive inhibitor, the lines for different substrate concentrations will intersect at a point to the left of the y-axis, where the x-coordinate is equal to -Ki.

-

DOT script for Ki Determination Workflow

Figure 2: Workflow for the determination of the inhibition constant (Ki).

Troubleshooting and Considerations

-

Inhibitor Solubility: Ensure complete dissolution of benzamidine hydrochloride in the assay buffer.

-

Linearity of Reaction: Confirm that the uninhibited reaction proceeds linearly for the duration of the measurement.

-

Inner Filter Effect: At high substrate or product concentrations, the absorbance may become non-linear. Ensure that the total absorbance remains within the linear range of the spectrophotometer.

-

Off-Target Effects: While benzamidine is a relatively specific inhibitor of trypsin-like serine proteases, it can inhibit other enzymes at higher concentrations. It is crucial to consider potential off-target effects, especially when interpreting data from complex biological systems[14][15][16].

Applications in Research and Drug Discovery

A Standard Component of Protease Inhibitor Cocktails

The primary application of this compound in the research laboratory is as a component of protease inhibitor cocktails. These cocktails are essential for preventing the degradation of proteins of interest during cell lysis and protein purification. Its broad-spectrum activity against common serine proteases makes it a cost-effective and reliable choice.

Affinity Chromatography

The specific interaction between benzamidine and the S1 pocket of trypsin-like serine proteases is exploited in affinity chromatography. Benzamidine can be immobilized on a solid support (e.g., agarose beads) to create a resin that selectively binds and purifies these enzymes from complex mixtures. Conversely, this resin can be used to deplete serine proteases from a sample.

A Privileged Scaffold in Drug Discovery

The benzamidine moiety serves as an excellent starting point for the design of novel and selective serine protease inhibitors for therapeutic applications. Medicinal chemists utilize the benzamidine scaffold as an "anchor" that binds to the S1 pocket and then systematically modify other parts of the molecule to achieve high affinity and selectivity for a specific target enzyme.

Strategies for Lead Optimization from a Benzamidine Scaffold:

-

Exploiting Secondary Binding Pockets (S2-S4): By extending the molecule from the benzamidine core, it is possible to engage with other binding pockets (S2, S3, S4) on the surface of the protease, thereby increasing both potency and selectivity.

-

Modulating Physicochemical Properties: Modifications to the benzamidine scaffold can be made to improve pharmacokinetic properties such as solubility, membrane permeability, and metabolic stability, which are crucial for the development of orally bioavailable drugs[17][18][19].

-

Structure-Based Drug Design: The availability of crystal structures of serine proteases in complex with benzamidine and its derivatives provides a detailed roadmap for rational drug design. This allows for the in silico design of new inhibitors with improved binding characteristics.

A notable example of a drug that incorporates a benzamidine-like moiety is dabigatran, a direct thrombin inhibitor used as an anticoagulant[12]. This highlights the successful translation of the fundamental understanding of benzamidine's interaction with serine proteases into a clinically effective therapeutic.

DOT script for Drug Discovery Workflow

Figure 3: The role of the benzamidine scaffold in the drug discovery pipeline.

Synthesis of this compound

For researchers interested in synthesizing or modifying this compound, a common laboratory-scale synthesis proceeds from benzonitrile via the Pinner reaction.

Reaction Scheme:

Benzonitrile is first reacted with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride to form an imino ether hydrochloride (a Pinner salt). This intermediate is then treated with ammonia to yield benzamidine hydrochloride.

Representative Protocol:

This protocol is a generalized representation based on established chemical syntheses[20][21][22][23][24].

-

Formation of the Imino Ether Hydrochloride:

-

Dissolve benzonitrile in anhydrous ethanol in a flask equipped with a drying tube.

-

Cool the solution in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution until saturation.

-

Seal the flask and allow it to stand at room temperature for an extended period (e.g., 48 hours) to allow the crystalline imino ether hydrochloride to precipitate.

-

Collect the precipitate by filtration and wash with anhydrous diethyl ether.

-

-

Ammonolysis to Benzamidine Hydrochloride:

-

Suspend the imino ether hydrochloride in a solution of ammonia in ethanol.

-

Stir the mixture at room temperature for several hours (e.g., 24 hours).

-

Remove the precipitated ammonium chloride by filtration.

-

Evaporate the filtrate to dryness to obtain crude benzamidine hydrochloride.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

-

Conclusion

This compound is a versatile and indispensable tool in the study of serine proteases. Its well-defined mechanism of action as a competitive inhibitor, coupled with its straightforward application in experimental settings, has solidified its place in research laboratories worldwide. Furthermore, its role as a privileged scaffold in medicinal chemistry continues to inspire the development of novel therapeutics targeting serine protease-mediated diseases. A thorough understanding of its properties, handling, and experimental application, as outlined in this guide, is crucial for its effective use and for leveraging its full potential in both basic research and drug discovery endeavors.

References

-

Muth, F., et al. (2020). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem, 15(1), 79-85. [Link]

- Changzhou Tianhua Pharmaceutical Co., Ltd. (2017). Synthesis method of benzamidine hydrochloride. CN107353230A.

-

Yamamoto, S., et al. (2018). Trypsin inhibition by benzamidine-conjugated molecular glues. Communications Chemistry, 1, 6. [Link]

-

Dains, F. B., & Daily, A. E. (1900). On the Action of Ammonia and Alcohols on the Imido-Ethers. Journal of the American Chemical Society, 22(11), 774–781. [Link]

- Changzhou Tianhua Pharmaceutical Co., Ltd. (2017). A kind of synthetic method of Amidinobenzene hydrochloride. CN107353230A.

-

DIFF Biotech. (2024). How to improve the accuracy of protease inhibitor testing?[Link]

-

Chromogenix. (n.d.). Trypsin. Retrieved from [Link]

-

Lizcano, J. M., et al. (2001). Clonidine Displacement From Type 1 Imidazoline Receptor by P-Aminobenzamidine, the Prototype of Trypsin-Like Serine Protease Inhibitors. Journal of Pharmacology and Experimental Therapeutics, 298(3), 1133-1139. [Link]

-

Guo, Z., et al. (2011). Supporting Information to Syntheses of Novel 1,3-Diazaazulene Derivatives And Their Nonlinear Optical Characterization. The Journal of Organic Chemistry, 76(17), 7046–7053. [Link]

-

protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. [Link]

-

Bitesize Bio. (2022). Protease Inhibitors 101: Best Practices for Use in the Lab. [Link]

-

Ceradini, D. (2020). Upscaling of lead compounds from WP1 and enantioselective synthesis of the serine protease inhibitor UAMC-00050. IT-DED³ Project. [Link]

-

ResearchGate. (2016). How to characterize a new protease inhibitor?[Link]

-

Tanizawa, K., Ishii, S. I., & Kanaoka, Y. (1968). Trypsin substrates derived from benzamidine: application to active site titration and isolation of acyl-enzyme intermediate. Biochemical and Biophysical Research Communications, 32(5), 893–897. [Link]

-

Wang, Y., et al. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Molecules, 29(3), 698. [Link]

-

Lu, C., et al. (2024). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. Journal of Medicinal Chemistry. [Link]

-

Wiedemeyer, S. J. A., et al. (2012). A New Strategy for the Development of Highly Potent and Selective Plasmin Inhibitors. Journal of Medicinal Chemistry, 55(3), 1347–1357. [Link]

-

Moslin, R., et al. (2013). Lead optimization of a 4-aminopyridine benzamide scaffold to identify potent, selective, and orally bioavailable TYK2 inhibitors. Journal of Medicinal Chemistry, 56(11), 4521–4536. [Link]

-

Brimble, M. A., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. MedChemComm, 15, 10-22. [Link]

-

Murphy, D. J. (2004). Determination of accurate KI values for tight-binding enzyme inhibitors: an in silico study of experimental error and assay design. Analytical Biochemistry, 327(1), 61-67. [Link]

-

Creative Diagnostics. (n.d.). Off-Target Effects Analysis. [Link]

-

He, Y., et al. (2021). Data-Driven Exploration of Selectivity and Off-Target Activities of Designated Chemical Probes. Molecules, 26(16), 4991. [Link]

-

Drag, M., & Salvesen, G. S. (2010). Emerging principles in protease-based drug discovery. Nature Reviews Drug Discovery, 9(9), 690–701. [Link]

-

Hsu, J. T. A., et al. (2021). Kinetic Characterization and Inhibitor Screening for the Proteases Leading to Identification of Drugs against SARS-CoV-2. mSphere, 6(1), e01138-20. [Link]

-

Liu, K. (2021). Trypsin Inhibitor Assay: Expressing, Calculating, and Standardizing Inhibitor Activity in Absolute Amounts of Trypsin Inhibited or Trypsin Inhibitors. Journal of the American Oil Chemists' Society, 98(1), 31-43. [Link]

-

ResearchGate. (2020). The scaffold of selected classes of serine protease inhibitors. [Link]

-

Whitebread, S., et al. (2005). In vitro safety pharmacology profiling: an important tool for drug safety assessment. Drug Discovery Today, 10(21), 1467-1476. [Link]

-

Wu, Z., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Briefings in Bioinformatics, 24(5), bbad298. [Link]

Sources

- 1. bitesizebio.com [bitesizebio.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. 苯甲脒 盐酸盐 水合物 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Benzamidine hydrochloride CAS#: 1670-14-0 [m.chemicalbook.com]

- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 9. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. protocols.io [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Trypsin substrates derived from benzamidine: application to active site titration and isolation of acyl-enzyme intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Clonidine displacement from type 1 imidazoline receptor by p-aminobenzamidine, the prototype of trypsin-like serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]

- 16. mdpi.com [mdpi.com]

- 17. Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Synthesis method of benzamidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 21. Benzamidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 22. Organic Syntheses Procedure [orgsyn.org]

- 23. CN107353230A - A kind of synthetic method of Amidinobenzene hydrochloride - Google Patents [patents.google.com]

- 24. rsc.org [rsc.org]

An In-Depth Technical Guide to the Synthesis of 4-Carbamimidoylbenzamide Hydrochloride

This guide provides a comprehensive overview of a robust and reliable pathway for the synthesis of 4-carbamimidoylbenzamide hydrochloride, a key building block in medicinal chemistry and drug development. The synthesis is centered around the classic Pinner reaction, a well-established method for the conversion of nitriles to amidines. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline, but also insights into the chemical principles and practical considerations that underpin this important transformation.

Introduction: The Significance of the Benzamidine Moiety

The benzamidine functional group is a critical pharmacophore found in a wide array of biologically active molecules, particularly as a potent inhibitor of serine proteases such as thrombin, trypsin, and factor Xa. The ability of the positively charged amidinium group to interact with negatively charged residues in the active sites of these enzymes makes it a cornerstone of anticoagulant and antifibrinolytic drug design. The synthesis of this compound provides a versatile intermediate, featuring both the key amidine functionality and a primary amide group that can be further elaborated to explore structure-activity relationships.

The Pinner Reaction: A Time-Tested Approach to Amidine Synthesis

The Pinner reaction, first described by Adolf Pinner in 1877, remains a highly effective method for the synthesis of amidines from nitriles.[1][2] The reaction proceeds in two key stages:

-

Formation of the Pinner Salt: The nitrile is treated with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride, to form an imino ester hydrochloride, commonly known as a Pinner salt.

-

Ammonolysis: The Pinner salt is then reacted with ammonia to yield the desired amidine hydrochloride.

The overall transformation is a powerful tool for the construction of the amidine functional group.

Visualizing the Synthesis Pathway

Caption: Overall synthetic scheme for this compound.

Detailed Experimental Protocol

This protocol is based on the general principles of the Pinner reaction and has been adapted for the specific synthesis of this compound from 4-cyanobenzamide.[3]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Key Hazards |

| 4-Cyanobenzamide | C₈H₆N₂O | 146.15 | 3034-34-2 | Harmful if swallowed, Skin/eye irritant[4] |

| Ethanol (anhydrous) | C₂H₅OH | 46.07 | 64-17-5 | Highly flammable liquid and vapor |

| Hydrogen Chloride (gas) | HCl | 36.46 | 7647-01-0 | Corrosive, causes severe skin burns and eye damage |

| Ammonium Carbonate | (NH₄)₂CO₃ | 96.09 | 506-87-6 | Harmful if swallowed[1] |

| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | 60-29-7 | Extremely flammable, may form explosive peroxides |

Part 1: Formation of the Pinner Salt (Ethyl 4-carbamoylbenzenecarboximidate hydrochloride)

Rationale: This step converts the nitrile group of 4-cyanobenzamide into a more reactive imino ester hydrochloride (Pinner salt). Anhydrous conditions are crucial to prevent the hydrolysis of the Pinner salt to the corresponding ester. The use of ethanolic HCl provides both the alcohol reactant and the acidic catalyst.

Caption: Workflow for the formation of the Pinner salt intermediate.

Procedure:

-

Equip a dry 250 mL round-bottom flask with a magnetic stir bar, a gas inlet tube, and a drying tube. Maintain a positive pressure of an inert atmosphere (e.g., nitrogen or argon).

-

To the flask, add 4-cyanobenzamide (e.g., 10.0 g, 0.068 mol) and anhydrous ethanol (100 mL).

-

Cool the resulting suspension to 0-5 °C using an ice-salt bath.

-

With vigorous stirring, bubble anhydrous hydrogen chloride gas through the suspension. The solid will gradually dissolve as the Pinner salt forms and then may precipitate. Continue bubbling until the solution is saturated and white fumes of HCl are observed escaping from the drying tube.

-

Seal the flask and continue to stir the reaction mixture at a low temperature (e.g., in a cold room or refrigerator at 4 °C) for 12-24 hours. The progress of the reaction can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).

-

The Pinner salt typically precipitates as a white solid. Collect the solid by filtration under an inert atmosphere, wash with anhydrous diethyl ether to remove any unreacted starting materials and excess HCl, and dry under vacuum.

Part 2: Ammonolysis to this compound

Rationale: The Pinner salt is a reactive intermediate that readily undergoes nucleophilic attack by ammonia at the imino ester carbon. This displaces the ethoxy group and forms the thermodynamically stable amidinium ion. Using ammonium carbonate provides a convenient source of ammonia in the reaction mixture.[3]

Caption: Workflow for the ammonolysis of the Pinner salt.

Procedure:

-

Suspend the dried Pinner salt in anhydrous ethanol (e.g., 100 mL) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

To this suspension, add ammonium carbonate (e.g., 3.7 equivalents) in portions with stirring.

-

Stir the reaction mixture at room temperature for 24-48 hours, or gently warm to 30-40 °C to increase the rate of reaction.[3] Monitor the conversion of the Pinner salt to the amidine by TLC.

-

Upon completion of the reaction, filter the mixture to remove any insoluble inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification and Characterization

Purification:

The crude product can be purified by recrystallization. A common solvent system for benzamidine hydrochlorides is a mixture of ethanol and diethyl ether. Dissolve the crude solid in a minimal amount of hot ethanol and then slowly add diethyl ether until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Characterization:

| Technique | Expected Observations |

| Melting Point | A sharp melting point is indicative of high purity. For comparison, the melting point of 4-methylbenzamidine hydrochloride is 213-214 °C.[6] |

| ¹H NMR | (DMSO-d₆, 400 MHz): Aromatic protons will appear as two doublets in the range of δ 7.8-8.2 ppm. The amide protons (CONH₂) and the amidinium protons (C(NH)NH₂) will appear as broad singlets, likely in the range of δ 7.5-9.5 ppm, and will be exchangeable with D₂O. |

| ¹³C NMR | (DMSO-d₆, 100 MHz): The amidinium carbon (C=N) is expected to appear around δ 165 ppm. The amide carbonyl carbon (C=O) will be in a similar region. The aromatic carbons will appear in the range of δ 125-140 ppm. |

| IR (ATR) | Characteristic peaks for N-H stretching of the amide and amidinium groups will be observed in the range of 3100-3400 cm⁻¹. A strong C=O stretching vibration for the amide will be present around 1660 cm⁻¹. The C=N stretching of the amidinium group will be observed around 1680 cm⁻¹. |

| Mass Spectrometry | (ESI+): The molecular ion peak corresponding to the free base [C₈H₉N₃O + H]⁺ would be expected at m/z 164.08. |

Safety Considerations

-

4-Cyanobenzamide: Harmful if swallowed and causes skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Ethanolic HCl: This solution is highly flammable and corrosive.[7][8] It causes severe skin burns and eye damage. Work in a well-ventilated fume hood and wear appropriate PPE, including acid-resistant gloves, a lab coat, and chemical splash goggles.

-

Ammonium Carbonate: Harmful if swallowed.[9] Avoid inhalation of dust.

-

General Precautions: The Pinner reaction should be carried out under anhydrous conditions, as moisture can lead to side reactions. The use of an inert atmosphere is recommended, especially during the filtration of the Pinner salt.

Conclusion

The synthesis of this compound via the Pinner reaction is a reliable and well-established method. By carefully controlling the reaction conditions, particularly the exclusion of moisture, and by employing appropriate purification techniques, this valuable building block can be obtained in good purity. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry and drug development to confidently synthesize this and related benzamidine derivatives for their research endeavors.

References

- Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.

-

Carl Roth GmbH + Co. KG. (2023). Safety Data Sheet: Ammonium carbonate. Retrieved from [Link]

-

Gases Grit. (2021). Safety Data Sheet Hydrogen chloride in ethyl alcohol 29%. Retrieved from [Link]

-

Gases Grit. (2021). Safety Data Sheet Hydrogen chloride in ethyl alcohol 29%. Retrieved from [Link]

-

Sciedco. (n.d.). 4-Cyanobenzamide, Min. 97.0 (N), 5 g. Retrieved from [Link]

-

NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]

-

ChemSrc. (2025). 4-Cyanobenzamide. Retrieved from [Link]

-

Carl Roth GmbH + Co. KG. (2023). Safety Data Sheet: HCl-ethanol solution. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supporting Information. Retrieved from [Link]

-

Wikipedia. (2023). Pinner reaction. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2021). Safety Data Sheet: Hydrochloric acid 5% in Ethanol (denaturated). Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0142794). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0004461). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Supplementary Information. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Benzenecarboximidamide, 4-methyl-, hydrochloride (1:1). Retrieved from [Link]

-

ResearchGate. (n.d.). Pinner reaction with 4 N-HCl in CPME. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2013). A Lewis acid-promoted Pinner reaction. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Pharmaceuticals and Medical Devices Agency. (n.d.). INFRARED REFERENCE SPECTRA. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supporting Information. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzamide, 4-(chloromethyl)- - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzamide, 4-nitro-. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoyl chloride, 4-chloro-. Retrieved from [Link]

Sources

- 1. thermofishersci.in [thermofishersci.in]

- 2. Pinner reaction - Wikipedia [en.wikipedia.org]

- 3. Pinner Reaction | NROChemistry [nrochemistry.com]

- 4. 4-Cyanobenzamide, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. 4-Chlorobenzene-1-carboximidamide hydrochloride | 14401-51-5 [chemicalbook.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. gasesgrit.com [gasesgrit.com]

- 8. fishersci.com [fishersci.com]

- 9. carlroth.com:443 [carlroth.com:443]

biological activity of benzamidine hydrochloride in vitro

An In-Depth Technical Guide to the In Vitro Biological Activity of Benzamidine Hydrochloride

Abstract

This technical guide provides a comprehensive examination of the in vitro biological activity of benzamidine hydrochloride, a pivotal tool in biochemical and pharmaceutical research. Tailored for researchers, scientists, and drug development professionals, this document delves into the core mechanistic principles, quantitative inhibitory data, and practical experimental applications of this widely-used serine protease inhibitor. We will explore its mode of action through molecular mimicry, present its selectivity profile against a range of key enzymes, and provide detailed, field-proven protocols for its effective use in protein preservation, enzyme kinetic analysis, and cellular assays. The guide is structured to build foundational knowledge, leading to advanced application insights, ensuring scientific integrity through rigorous citation and self-validating experimental design.

Introduction to Benzamidine Hydrochloride

Benzamidine hydrochloride is a water-soluble, crystalline organic compound widely recognized as a reversible competitive inhibitor of serine proteases.[1][2] Its chemical structure, featuring a positively charged amidine group on a benzene ring, is central to its biological function.[3] Historically, early research established its utility in preventing enzymatic breakdown of proteins, quickly making it a staple in chemical biology and proteomics.[1] Today, its applications are diverse, ranging from its routine inclusion in protein purification buffers to its use as a reference compound in drug discovery screening assays and mechanistic studies targeting proteases.[4][5] Its primary value lies in its ability to selectively and reversibly block the active sites of enzymes like trypsin, thrombin, and plasmin, thereby providing precise control over proteolytic activity in experimental systems.[4]

Core Mechanism of Action: Competitive Inhibition of Serine Proteases

The inhibitory power of benzamidine hydrochloride stems from its structural similarity to the natural amino acid substrates of trypsin-like serine proteases.[1]

Molecular Mimicry: How Benzamidine Inhibits Trypsin-like serine proteases preferentially cleave peptide bonds following positively charged amino acid residues, namely arginine and lysine. The active site of these enzymes contains a specialized "S1 specificity pocket" that is negatively charged (typically containing an aspartate residue) to accommodate these side chains. Benzamidine's protonated amidine group effectively mimics the guanidinium group of arginine or the ammonium group of lysine. This structural analogy allows it to bind tightly within the S1 pocket of the enzyme, physically occupying the active site and preventing the natural substrate from binding.[1] Because this interaction is non-covalent, the inhibition is reversible.[6] The binding is competitive, meaning that benzamidine and the substrate directly compete for the same binding site; increasing the substrate concentration can overcome the inhibition.[1]

Quantitative Analysis of Inhibitory Potency and Selectivity

The efficacy of an inhibitor is quantified by its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to decrease the maximal rate of the enzyme reaction by half. A lower Kᵢ value signifies a higher binding affinity and more potent inhibition. Benzamidine exhibits a distinct selectivity profile, showing high affinity for trypsin and related enzymes while being a weaker inhibitor of other proteases.[1] This differential affinity is critical for its application in specific experimental contexts.

Table 1: Inhibition Constants (Kᵢ) of Benzamidine Hydrochloride for Key Serine Proteases

| Enzyme | Function | Kᵢ (µM) | Source(s) |

|---|---|---|---|

| Tryptase | Mast cell mediator | 20 | [7][8][9] |

| Trypsin | Digestive & cellular processes | 19 - 35 | [1][6][10][11] |

| Urokinase (uPA) | Fibrinolysis, cell migration | 97 | [1][7][8][9] |

| Factor Xa | Blood coagulation cascade | 110 | [1][7][8][9] |

| Thrombin | Blood clotting (Fibrinogen → Fibrin) | 220 - 320 | [1][6][7][10][] |

| Plasmin | Fibrinolysis (clot breakdown) | 350 | [1][6][10][] |

| tPA | Fibrinolysis (Plasminogen → Plasmin) | 750 |[1][7][8] |

Note: Kᵢ values can vary slightly between studies due to different experimental conditions (e.g., pH, temperature, substrate used).

The data clearly illustrate that benzamidine is a potent inhibitor of trypsin and tryptase, with Kᵢ values in the low micromolar range.[1][7][8][9] Its affinity for proteases involved in hemostasis and fibrinolysis, such as thrombin and plasmin, is significantly lower, with Kᵢ values that are 10- to 20-fold higher.[1] This selectivity allows researchers to use it at concentrations that will effectively inhibit trypsin-like activity while having a more moderate impact on the coagulation or fibrinolytic systems.

Key In Vitro Applications and Experimental Protocols

Benzamidine hydrochloride's reliable and well-characterized activity makes it indispensable for several core in vitro applications.

Application: Preservation of Protein Integrity in Lysates

Rationale: When cells are lysed to extract proteins, endogenous proteases are released from cellular compartments (like lysosomes) and can rapidly degrade the protein of interest. Benzamidine is a standard component of protease inhibitor "cocktails" added to lysis buffers to immediately inactivate serine proteases upon their release, ensuring a high yield of intact protein for downstream analysis (e.g., Western blotting, immunoprecipitation, or activity assays).[1][13]

Protocol 1: Preparation of a Cell Lysis Buffer Containing Benzamidine HCl

This protocol describes the preparation of a standard RIPA (Radioimmunoprecipitation Assay) buffer, a common choice for whole-cell extracts.

-

Prepare Base Buffer: Prepare 1L of 1X RIPA buffer without inhibitors.

-

50 mM Tris-HCl, pH 7.4

-

150 mM NaCl

-

1% NP-40

-

0.5% Sodium deoxycholate

-

0.1% SDS

-

Store at 4°C.

-

-

Prepare Benzamidine Stock Solution:

-

Weigh out 156.6 mg of benzamidine hydrochloride (MW: 156.61 g/mol ).[14]

-

Dissolve in 10 mL of ultrapure water to make a 100 mM stock solution.

-

Causality Note: Preparing a concentrated aqueous stock solution allows for easy addition to the final buffer without significantly altering its composition.[3]

-

Aliquot into smaller volumes (e.g., 500 µL) and store at -20°C. Frozen aliquots are stable for a short time, but fresh solutions are recommended as benzamidine is sensitive to oxidation.

-

-

Prepare Complete Lysis Buffer (Working Solution):

-

This step should be performed immediately before use.

-

Take 10 mL of the base RIPA buffer.

-

Add 100 µL of the 100 mM benzamidine HCl stock solution to achieve a final concentration of 1 mM.[9]

-

Trustworthiness Note: This working concentration is effective for general serine protease inhibition.

-

Add other protease inhibitors (e.g., PMSF for serine proteases, EDTA for metalloproteases, leupeptin/aprotinin for broader coverage) as required by the experimental system.

-

-

Cell Lysis:

-

Place the cell culture dish on ice and wash cells with ice-cold PBS.

-

Aspirate PBS and add the complete, ice-cold lysis buffer.

-

Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein extract) to a new tube for analysis or storage at -80°C.

-

Application: Characterization of Protease Activity

Rationale: In enzyme kinetics, benzamidine serves as a well-characterized reference or positive control inhibitor for serine proteases.[4] It is used to confirm the identity of a newly isolated protease, to validate a new assay's ability to detect inhibition, or as a benchmark against which to compare the potency of novel inhibitory compounds.[3][4]

Protocol 2: General In Vitro Serine Protease (Trypsin) Inhibition Assay

This protocol uses a chromogenic substrate to measure trypsin activity. The cleavage of the substrate releases p-nitroaniline (pNA), which can be quantified by measuring absorbance at 405 nm.

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.

-

Trypsin Stock: Prepare a 1 mg/mL stock of TPCK-treated trypsin in 1 mM HCl. Store at -20°C. Dilute to a working concentration (e.g., 10 µg/mL) in Assay Buffer just before use.

-

Benzamidine Dilutions: Prepare a serial dilution of benzamidine HCl in Assay Buffer (e.g., from 1 mM down to 1 µM).

-

Substrate Solution: Prepare a 1 mM solution of Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) in Assay Buffer.

-

-

Assay Procedure (96-well plate format):

-

Setup: In triplicate, add 50 µL of Assay Buffer to "No Enzyme" control wells. Add 50 µL of the appropriate benzamidine dilution or Assay Buffer (for "No Inhibitor" control) to the test wells.

-

Add Enzyme: Add 50 µL of the trypsin working solution to all wells except the "No Enzyme" controls.

-

Pre-incubation: Mix gently and incubate the plate at 37°C for 15 minutes. Causality Note: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced.

-

Initiate Reaction: Add 100 µL of the pre-warmed (37°C) substrate solution to all wells to start the reaction.

-

Measure: Immediately place the plate in a microplate reader capable of kinetic measurements. Read the absorbance at 405 nm every minute for 15-30 minutes at 37°C.

-

-

Data Analysis:

-

Calculate Velocity: For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).

-

Normalize Data: Subtract the average rate of the "No Enzyme" control from all other wells. The rate of the "No Inhibitor" control represents 100% activity.

-

Calculate % Inhibition: % Inhibition = [1 - (Rate with Inhibitor / Rate without Inhibitor)] * 100.

-

Determine IC₅₀: Plot % Inhibition versus the logarithm of benzamidine concentration and fit the data to a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀). The Kᵢ can then be calculated using the Cheng-Prusoff equation if the substrate concentration and Kₘ are known.

-

Application: Studies of Hemostasis and Fibrinolysis

Rationale: Benzamidine's ability to inhibit key enzymes in the coagulation and fibrinolytic systems makes it a useful tool for studying these processes in vitro.[1][15] It can be used to block the activity of thrombin, Factor Xa, and plasmin in plasma-based assays or with purified components to dissect specific steps of these pathways.[1][16][17]

Application: Cell-Based Assays

The use of benzamidine directly in cell culture is less common than its application in lysates, but it has been explored. Some studies have shown that at concentrations like 50 µM, benzamidine hydrochloride can reduce the incorporation of [³H]thymidine in fibroblasts, which suggests an anti-proliferative effect that may depend on the catalytic activity of cell-surface or secreted proteases involved in growth signaling.[7] When planning such experiments, it is crucial to perform a dose-response cytotoxicity assay (e.g., MTT or LDH release assay) to determine the concentration range that is non-toxic to the specific cell line being used, ensuring that observed effects are due to specific protease inhibition rather than general toxicity.

Practical Considerations for Laboratory Use

-

Solubility: Benzamidine hydrochloride is readily soluble in water and alcohol.[3] A stock solution in water at 50-100 mg/mL is achievable.[7] For some cell-based applications or when higher concentrations are needed, DMSO can also be used as a solvent.[7]

-

Stability and Storage: The solid form should be stored desiccated and protected from light, typically at 2-8°C or -20°C.[14][18] As mentioned, aqueous solutions are susceptible to oxidation, and it is best practice to use freshly prepared solutions or aliquots that have been stored frozen for a limited time.[19]

-

Typical Working Concentrations:

-

For general protease inhibition in lysates: A final concentration of 1 mM is widely recommended.[9][13] For inhibiting proteases from specific sources like yeast, a range of 0.5 to 4.0 mM may be used.[9]

-

For enzyme kinetic assays: The concentration should bracket the expected Kᵢ value for the target enzyme.

-

For cell culture: Concentrations are typically lower (e.g., 50 µM) and must be empirically determined to avoid cytotoxicity.[7]

-

Conclusion

Benzamidine hydrochloride remains an indispensable and versatile reagent for in vitro research. Its well-defined mechanism as a competitive serine protease inhibitor, coupled with a well-characterized selectivity profile, provides researchers with a reliable method to control unwanted proteolysis and to probe the function of specific enzymes. From preserving the integrity of protein samples to serving as a benchmark in kinetic assays and aiding in the study of complex biological cascades like blood coagulation, benzamidine hydrochloride is a foundational tool that enables precise and reproducible scientific inquiry. A thorough understanding of its potency, selectivity, and practical handling is essential for its effective application in the laboratory.

References

- Benchchem. (n.d.). Benzamidine HCl hydrate | 1670-14-0.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Benzamidine Hydrochloride: A Key Serine Protease Inhibitor for Biochemical Research and Applications.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Benzydamine Hydrochloride?

- NIH. (n.d.). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action.

- Selleck Chemicals. (n.d.). Benzamidine HCl Serine/threonin kinase inhibitor.

- MedchemExpress.com. (n.d.). Benzamidine hydrochloride | Serine Proteases Inhibitor.

- MedchemExpress.com. (n.d.). Benzamidine | Trypsin Inhibitor.

- CymitQuimica. (n.d.). CAS 1670-14-0: Benzamidine, hydrochloride.

- Cayman Chemical. (n.d.). Benzamidine (hydrochloride) (CAS Number: 1670-14-0).

- Sigma-Aldrich. (n.d.). Benzamidine 206752-36-5.

- GoldBio. (n.d.). Benzamidine Hydrochloride Monohydrate.

- MIDSCI. (n.d.). PR1MA Benzamidine Hydrochloride.

- Sarna Chemicals. (n.d.). Benzamidine HCl (Benza) | CAS 1670-14-0.

- BOC Sciences. (n.d.). CAS 1670-14-0 Benzamidine hydrochloride.

- Wikipedia. (n.d.). Benzamidine.

- MedChemExpress. (n.d.). Benzamidine hydrochloride (Standard) | Serine Proteases Inhibitor.

- Buffers and Reagents. (n.d.). Benzamidine Hydrochloride.

- Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. (n.d.). Source not available.

- NIH. (n.d.). trypsin inhibition by benzamidine-conjugated molecular glues - PMC.

- PubMed. (n.d.). Inhibition of four human serine proteases by substituted benzamidines.

- ResearchGate. (n.d.). Benzamidine binding to different Trypsin conformations....

- PubMed. (2018, July 17). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment.

- ChemicalBook. (n.d.). Benzamidine hydrochloride CAS#: 1670-14-0.

- ResearchGate. (n.d.). The anti-inflammatory activity and relative cell viability of....

- PubMed. (n.d.). [Synthetic inhibitors of serine proteinases. 17. The effect of benzamidine derivatives on the activity of urokinase and the reduction of fibrinolysis].

- Benchchem. (n.d.). An In-depth Technical Guide to Benzamidine Derivatives: Discovery, Synthesis, and Biological Activity.

- APExBIO. (n.d.). Benzamidine HCl - Serine Protease Inhibitor.

- ResearchGate. (n.d.). The effect of benzidine on cell viability did not differ significantly....

- PubMed. (n.d.). Benzamide and Benzamidine Compounds as New Inhibitors of Urokinasetype Plasminogen Activators.

- PubMed. (n.d.). Influence of benzamidine derivatives on thrombin-induced platelet reactions.

- ResearchGate. (2025, August 10). In vitro cytotoxicity of chlorhexidine gluconate, benzydamine-HCl and povidone iodine mouthrinses on human gingival fibroblasts.

- Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. (n.d.). Source not available.

- ResearchGate. (2015, April 20). Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer?.

- ResearchGate. (n.d.). (PDF) Benzamidine-based coatings: Implication of inhibitor structure on the inhibition of coagulation enzymes in solution and in vitro hemocompatibility assessment.

- PubMed. (n.d.). The urokinase inhibitor p-aminobenzamidine inhibits growth of a human prostate tumor in SCID mice.

- PubMed. (2006, December). Benzamidine-based coatings: Implication of inhibitor structure on the inhibition of coagulation enzymes in solution and in vitro hemocompatibility assessment.

- NIH. (n.d.). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria - PMC.

- NIH. (2022, February 7). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment.

- NIH. (2016, May 21). Synthesis and in Vitro and in Vivo Anticoagulant and Antiplatelet Activities of Amidino- and Non-Amidinobenzamides - PMC.

- PubMed. (2020, August 25). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies.

- ResearchGate. (2025, August 6). The direct cytotoxic effects of medicaments used in endodontic regeneration on human dental pulp cells.

Sources

- 1. Benzamidine HCl hydrate | 1670-14-0 | Benchchem [benchchem.com]

- 2. Benzamidine - Wikipedia [en.wikipedia.org]

- 3. CAS 1670-14-0: Benzamidine, hydrochloride | CymitQuimica [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. Benzamidine HCl (Benza) | CAS 1670-14-0 - Sarna Chemicals [sarnachemicals.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Benzamidine hydrochloride CAS#: 1670-14-0 [amp.chemicalbook.com]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 13. buffersandreagents.com [buffersandreagents.com]

- 14. PR1MA Benzamidine Hydrochloride | PR1MA | MIDSCI [midsci.com]

- 15. d-nb.info [d-nb.info]

- 16. Influence of benzamidine derivatives on thrombin-induced platelet reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Benzamidine-based coatings: Implication of inhibitor structure on the inhibition of coagulation enzymes in solution and in vitro hemocompatibility assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. goldbio.com [goldbio.com]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Evaluation of Novel Complement Pathway Inhibitors: A Methodological Approach